molecular formula C23H16O3 B13129791 1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione CAS No. 88769-49-7

1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione

Cat. No.: B13129791
CAS No.: 88769-49-7
M. Wt: 340.4 g/mol
InChI Key: MTNLTNBDQKDXFI-UHFFFAOYSA-N
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Description

1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which combines the photophysical properties of anthracene with the reactivity of a vinylbenzyl group. Anthracene derivatives are widely studied due to their interesting photophysical, photochemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core and vinylbenzyl group. The anthracene core can intercalate into DNA, disrupting its function and leading to antimicrobial effects. The vinylbenzyl group can undergo polymerization, forming cross-linked networks that can be used in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione is unique due to its combination of photophysical properties from the anthracene core and the reactivity of the vinylbenzyl group. This dual functionality makes it versatile for various applications in chemistry, biology, medicine, and industry .

Biological Activity

1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione is a synthetic compound that belongs to the anthraquinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₂O₂
  • Molecular Weight : 240.25 g/mol

The compound features an anthracene backbone with a methoxy group and an ethenylphenyl substituent, which enhances its reactivity and potential biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The mechanism of action typically involves:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : It inhibits topoisomerases, enzymes crucial for DNA unwinding during replication.

Case Study : A study evaluated the cytotoxic effects of various anthraquinone derivatives on cancer cell lines. The results showed that this compound exhibited a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .

CompoundIC50 (µM)Cell Line
This compound5MCF-7 (Breast Cancer)
Mitoxantrone2MCF-7

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains.

Research Findings :

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL against the tested strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli50

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Inhibition of Cell Signaling Pathways : It disrupts key signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other anthraquinone derivatives.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
MitoxantroneVery HighLow
EmodinModerateHigh

Properties

CAS No.

88769-49-7

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methoxy]anthracene-9,10-dione

InChI

InChI=1S/C23H16O3/c1-2-15-10-12-16(13-11-15)14-26-20-9-5-8-19-21(20)23(25)18-7-4-3-6-17(18)22(19)24/h2-13H,1,14H2

InChI Key

MTNLTNBDQKDXFI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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